molecular formula C22H25N5O B5672130 2-ethyl-4-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyridine

2-ethyl-4-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyridine

Cat. No. B5672130
M. Wt: 375.5 g/mol
InChI Key: FWCMFHPCGUXGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, which are structurally related to the compound of interest, has been achieved through various methods. One notable approach involves the Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources. This method features a novel activation mode of ethyl tertiary amines, allowing for the selective cleavage of C-C and C-N bonds of the ethyl group with molecular oxygen as the terminal oxidant (Rao, Mai, & Song, 2017). Another efficient synthesis involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine, yielding novel benzo[4,5]imidazo[1,2-a]pyridine derivatives (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elaborated through various synthetic strategies, leading to compounds with diverse functional groups and structural motifs. For example, the reaction of β-lactam carbenes with 2-pyridyl isonitriles under acidic hydrolysis produces 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, highlighting the versatility in generating complex structures with potential applications as fluorescent probes (Shao et al., 2011).

Chemical Reactions and Properties

The compound of interest can undergo various chemical reactions, demonstrating a rich chemistry that allows for the formation of complex molecules. For instance, the Rhodium-catalyzed reaction of N-(2-Pyridinyl)piperazines with CO and ethylene results in novel carbonylation at a C−H bond in the piperazine ring, showcasing the compound's reactivity and the potential for creating diverse chemical structures (Ishii, Chatani, Kakiuchi, & Murai, 1997).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, including their crystalline structures and hydrogen bonding patterns, have been explored to understand their stability and reactivity. For example, the molecular and crystal structures of certain hydroxy derivatives of hydropyridine were determined by X-ray diffraction analysis, revealing the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of the compound and related derivatives can be influenced by their functional groups and structural framework. For instance, the novel reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-one with pyridin-2-amine under microwave irradiation in ethylene glycol showcases the compound's ability to undergo transformations leading to new imidazo[1,2-a]pyridin-2-one derivatives (Tu et al., 2007).

properties

IUPAC Name

(2-ethylpyridin-4-yl)-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-2-20-14-19(5-9-24-20)22(28)26-11-6-18(7-12-26)21-25-10-13-27(21)16-17-4-3-8-23-15-17/h3-5,8-10,13-15,18H,2,6-7,11-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCMFHPCGUXGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-4-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyridine

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